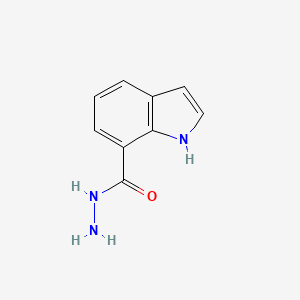
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
Übersicht
Beschreibung
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, also known as N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, is a chemical compound with the molecular formula C8H9F3N2 . It has a molecular weight of 190.17 .
Synthesis Analysis
While specific synthesis methods for n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine were not found, similar compounds have been synthesized using various methods. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .Molecular Structure Analysis
The molecular structure of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine consists of a benzene ring with two amine groups and a trifluoromethyl group attached . The exact structure can be viewed using a 3D molecular viewer .Physical And Chemical Properties Analysis
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine has a melting point of 53°C and a boiling point of 249.7°C . It has a density of 1.314g/cm3 . The compound is predicted to have a pKa of 5.33 .Wissenschaftliche Forschungsanwendungen
Synthesis of Diaminobenzene Derivatives
The compound is used in the synthesis of diaminobenzene derivatives . These derivatives have found innumerable applications, including the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Organic Light-Emitting Diodes (OLEDs)
Substituted diaminobenzenes, which can be synthesized from this compound, are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .
Lewis Acid Catalyst
Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .
Organic Electronic Devices
Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .
Cytotoxicity Against Cancer Cells
1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .
Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .
Synthesis of Aromatic Polyamides
Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .
Organocatalysts Bearing Benzene-1,2-diamine
Recently, the synthesis and catalytic activity of (S)-quininamine-based organocatalysts bearing benzene-1,2-diamine as hydrogen bond donors have been reported .
Safety and Hazards
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .
Eigenschaften
IUPAC Name |
1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSQBACVABOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351968 | |
| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
35203-49-7 | |
| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

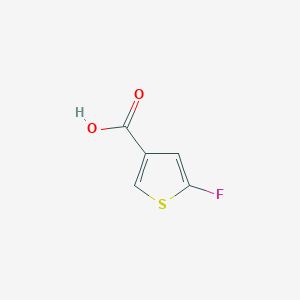
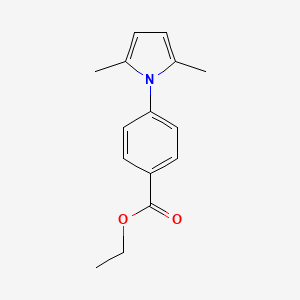
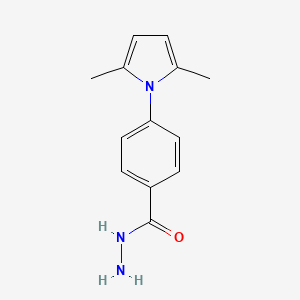

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)
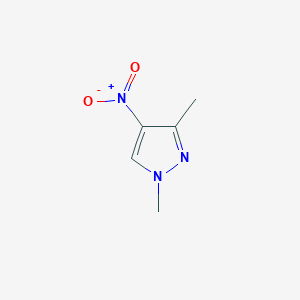
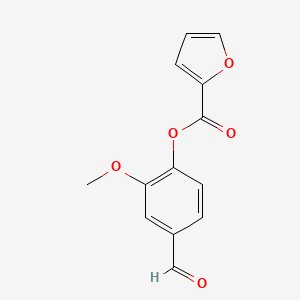
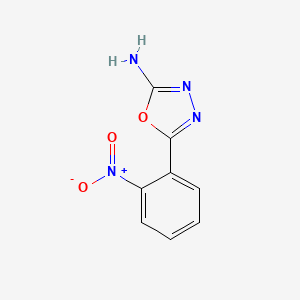
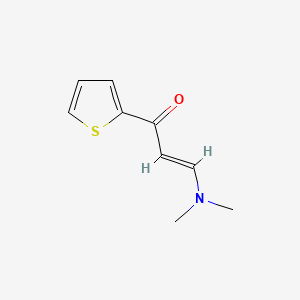
![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)
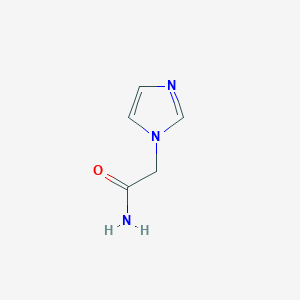
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)
